molecular formula C12H13F3O3 B14033095 Methyl 2-propoxy-4-(trifluoromethyl)benzoate

Methyl 2-propoxy-4-(trifluoromethyl)benzoate

Cat. No.: B14033095
M. Wt: 262.22 g/mol
InChI Key: BQQGAYRJYUIUFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-propoxy-4-(trifluoromethyl)benzoate typically involves the esterification of 2-propoxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propoxy-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 2-propoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-propoxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 2-propoxy-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H13F3O3/c1-3-6-18-10-7-8(12(13,14)15)4-5-9(10)11(16)17-2/h4-5,7H,3,6H2,1-2H3

InChI Key

BQQGAYRJYUIUFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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